Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate
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Description
Synthesis Analysis
The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate and related compounds involves complex chemical reactions that yield structurally diverse molecules. For example, alkenylphosphonates have been identified as unexpected products from reactions involving methyl 2-[(diethoxyphosphoryl)methyl]benzoate under specific conditions, highlighting the compound's versatility in synthetic chemistry (Baird et al., 2011).
Molecular Structure Analysis
The molecular structure of methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate and its derivatives has been extensively studied. These studies reveal the intricacies of their molecular frameworks, contributing to a deeper understanding of their chemical behavior. For instance, the polymorphy in chiral phosphorus analogs of aspartic acid derivatives, including the crystal and molecular structure of a related compound, showcases the complexity and diversity of these molecules' structures (Preußler et al., 1991).
Chemical Reactions and Properties
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, leading to the formation of novel compounds with unique properties. These reactions include the synthesis of alkenylphosphonates (Baird et al., 2011) and the generation of bis[aryl(diethoxyphosphoryl)methyl]amines, showcasing the compound's reactivity and utility in creating diverse chemical entities (Kaboudin & Jafari, 2007).
Scientific Research Applications
Synthesis of Complex Molecules
The stereoselective synthesis of the phomopsin A tripeptide side chain utilized "methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate" as a common synthetic precursor. This approach highlights the compound's role in facilitating the construction of biologically significant molecules through precise synthetic routes (Yasuno et al., 2016).
Synthetic Building Blocks
The compound has been applied in the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins. This method yields 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines or -isoxazole, demonstrating the compound's utility as a building block for creating functionalized isoxazolines, which are valuable in various synthetic applications (Tsuge et al., 1987).
Modification of Peptides
It has been used in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This process showcases the ability to modify peptide backbones, introducing new functional groups or modifying existing ones to alter the biological activity or stability of peptide-based compounds (Matt & Seebach, 1998).
Antibacterial Activity
Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, synthesized from a process involving a compound similar in function to "methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate," has been explored for its antibacterial activity. This highlights the potential for derivatives of this compound to serve as leads in the development of new antibacterial agents (Karai et al., 2018).
Heterocyclic Chemistry
The compound has been utilized in the preparation of thiazolo[5,4-c]pyridines and imidazo[4,5-c]pyridines, showcasing its application in the synthesis of heterocyclic compounds. This area of research is particularly relevant for the development of pharmaceuticals and materials science, where heterocyclic compounds play a critical role (Katner & Brown, 1990).
properties
IUPAC Name |
methyl 2-diethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22NO7P/c1-4-22-24(19,23-5-2)13(14(17)20-3)16-15(18)21-11-12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREPFQCNXAYHAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454061 |
Source
|
Record name | Methyl {[(benzyloxy)carbonyl]amino}(diethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(diethoxyphosphoryl)acetate | |
CAS RN |
114684-69-4 |
Source
|
Record name | Methyl {[(benzyloxy)carbonyl]amino}(diethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-{[(benzyloxy)carbonyl]amino}-2-(diethyl phosphono)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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